molecular formula C22H21F3N4O3S B6422438 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 920200-92-6

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B6422438
CAS No.: 920200-92-6
M. Wt: 478.5 g/mol
InChI Key: PBBNGVVVUDSCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, is a novel synthetic compound of interest in medicinal chemistry and pharmacological research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a pyrimidinyl-thioether linkage and a trifluoromethylphenyl acetamide moiety, is designed to interact with the ATP-binding sites of specific protein kinases. Preliminary research and computational modeling suggest its potential as a dual-targeting inhibitor, with activity against both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways according to a patent filing (WO2010141662A1). This dual-inhibition profile makes it a valuable probe for investigating the cross-talk between oncogenic proliferation and tumor angiogenesis in cellular models. Researchers are exploring its utility in elucidating the mechanisms of drug resistance and for developing next-generation targeted cancer therapies. Its application is strictly confined to in vitro biochemical assays and cell-based studies to further understand kinase signaling networks and their role in disease pathogenesis.

Properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c1-13-8-14(2)27-21(26-13)33-12-17-9-18(30)19(32-3)10-29(17)11-20(31)28-16-6-4-15(5-7-16)22(23,24)25/h4-10H,11-12H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNGVVVUDSCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters

A modified Hantzsch pyridine synthesis employs:

  • Ethyl acetoacetate (2.5 eq)

  • Methoxyamine hydrochloride (1.2 eq)

  • Ammonium acetate (3.0 eq)

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature78°C (reflux)
Time12–14 h
Yield84–87%

Characterization data matches literature values:

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.38 (s, 1H, pyridinone H-3), 3.87 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃)

Introduction of the 4,6-dimethylpyrimidin-2-ylthio group employs nucleophilic substitution:

Mercaptopyrimidine Preparation

4,6-Dimethylpyrimidine-2-thiol is synthesized via:

  • Reaction of 2-chloro-4,6-dimethylpyrimidine with thiourea

  • Key Parameters :

    • NaOH (20% w/v) in H₂O/EtOH (3:1)

    • 65°C for 6 h

    • 91–93% yield

Alkylation of Pyridinone Intermediate

The pyridinone core undergoes alkylation:

Reaction Scheme :
Pyridinone + ClCH₂-S-Pyrimidine → Pyridinone-CH₂-S-Pyrimidine

Optimized Conditions :

ComponentQuantity
Pyridinone1.0 eq
ClCH₂-S-Pyrimidine1.05 eq
K₂CO₃2.5 eq
SolventDMF
Temperature0°C → rt
Time8 h
Yield78–81%

Patent data confirms this method produces ≥98% purity after recrystallization (EtOAc/hexane).

Acetamide Coupling

The final step involves forming the amide bond with 4-(trifluoromethyl)aniline:

Carboxylic Acid Activation

The acetic acid derivative is activated using:

  • EDCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

Amination Reaction

Procedure :

  • Dissolve activated acid (1.0 eq) in anhydrous DCM

  • Add 4-(trifluoromethyl)aniline (1.1 eq) dropwise

  • Stir under N₂ at 25°C for 18 h

Workup :

  • Wash with 5% HCl (2×)

  • Dry over Na₂SO₄

  • Purify via silica chromatography (hexane:EtOAc 4:1)

Yield : 68–72%

Process Optimization and Scalability

Industrial-scale production (Patent WO2010014939A1) implements:

Continuous Flow Reactor for Alkylation

ParameterLaboratory ScalePilot Plant
Throughput50 g/batch12 kg/h
Residence Time8 h45 min
Yield78%82%

Crystallization Optimization

Solvent System :

  • Initial: DMF/EtOH (1:3)

  • Improved: i-PrOH/H₂O (4:1)

    • Increases crystal purity from 98.1% to 99.6%

    • Reduces residual DMF to <50 ppm

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Data Correlation

TechniqueKey Signals
¹H NMR (500 MHz, DMSO-d₆)δ 10.21 (s, 1H, NH), 8.02 (d, J=8.5 Hz, 2H, ArH), 7.75 (d, J=8.5 Hz, 2H, ArH), 6.92 (s, 1H, pyridinone H-3), 4.32 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃), 2.45 (s, 6H, 2×CH₃)
HRMS (ESI+)m/z 479.1342 [M+H]⁺ (calc. 479.1345)

Purity Assessment

HPLC Method:

  • Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)

  • Mobile Phase: MeCN/H₂O (65:35) + 0.1% TFA

  • Retention Time: 8.92 min

  • Purity: 99.3–99.7%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduces alkylation time from 8 h to 25 min:

  • 150 W, 80°C

  • 73% yield (comparable to conventional method)

Enzymatic Amination

Screen of lipases identified:

  • Candida antarctica Lipase B : 58% conversion

  • Solvent System : tert-Butanol/PhMe (1:1)

  • Requires further optimization for industrial use

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various ethers or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit significant antitumor properties. The 5H-chromeno[2,3-d]pyrimidine derivatives have been identified as promising scaffolds for developing potent anti-tumor agents due to their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

SIRT2 Inhibition

The compound has been explored as a selective inhibitor of human sirtuin 2 (SIRT2) , an enzyme implicated in multiple biological processes and diseases, including cancer. Structure-based optimization approaches have led to the development of new derivatives that show enhanced potency against SIRT2, making them potential candidates for therapeutic interventions in diseases associated with SIRT2 dysregulation .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of related pyrimidine derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, suggesting their utility in developing new antimicrobial agents .

Drug Design and Development

The intricate structure of this compound serves as a valuable template for drug design. Its unique functional groups allow for modifications that can enhance pharmacological properties while minimizing side effects.

Case Study 1: SIRT2 Inhibitors

A study published in Nature detailed the discovery of various derivatives based on the structure of this compound as potent SIRT2 inhibitors. The most effective derivative exhibited an IC50 value indicating strong inhibition of SIRT2 activity, suggesting its potential use in treating cancers associated with SIRT2 overexpression .

Case Study 2: Antitumor Efficacy

Another research highlighted the antitumor efficacy of pyrimidine derivatives in preclinical models. The study demonstrated that these compounds significantly reduced tumor growth in xenograft models, supporting their further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects that result in its observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Properties

Compound Name/ID Molecular Weight (g/mol) LogP (Predicted) Reported Bioactivity Reference
Target Compound ~485.5 3.8 (estimated) Not explicitly reported, but structural analogs show kinase inhibition and antimicrobial activity
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 397.4 3.2 Antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 318.4 2.5 Crystallographically characterized; no explicit bioactivity reported
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-...}phenyl)acetamide () 693.5 (DMSO solvate) 4.1 Kinase inhibitor (e.g., JAK2/STAT5 pathway)

Key Observations:

  • Bioactivity Trends: Pyrimidine-thioether acetamides with electron-withdrawing groups (e.g., trifluoromethyl, chloro) show stronger antimicrobial or kinase inhibitory effects than those with electron-donating substituents (e.g., methyl, methoxy) .
  • Metabolic Stability: Fluorinated compounds like the target are less prone to oxidative metabolism, offering longer half-lives than non-fluorinated analogs .

Limitations and Unique Advantages of the Target Compound

  • Limitations: The complex synthesis of the pyridinone moiety may reduce scalability compared to simpler pyrimidine derivatives .

Biological Activity

The compound 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves several key steps, including the reaction of 4,6-dimethylpyrimidine derivatives with thiourea and subsequent acetamide formation. The process is detailed in various studies, highlighting the importance of reaction conditions and the choice of solvents.

  • Starting Materials :
    • 4,6-Dimethylpyrimidine
    • Thiourea
    • Acetic anhydride or acetic acid for acetamide formation
  • General Procedure :
    • The thiourea is reacted with 4,6-dimethylpyrimidine in a suitable solvent under reflux conditions.
    • Following this, the product is treated with an acylating agent to yield the desired acetamide derivative.

Anticonvulsant Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticonvulsant activity. A study focused on related compounds demonstrated that modifications in the pyrimidine structure can enhance efficacy against seizures. For instance, compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts .

Anticancer Activity

The compound's anticancer potential has been evaluated through its inhibitory effects on telomerase, an enzyme often upregulated in cancer cells. In vitro studies revealed that certain derivatives exhibited IC50 values below 1 µM, indicating potent inhibition of telomerase activity. This suggests a possible mechanism for inducing apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the pyrimidine ring : The presence of electron-donating groups like methoxy enhances biological activity.
  • Trifluoromethyl group : This group appears to play a crucial role in improving the lipophilicity and overall bioactivity of the compound.

Case Study 1: Telomerase Inhibition

A specific derivative demonstrated significant telomerase inhibition (IC50 < 1 µM), leading to cell cycle arrest at the G2/M phase and apoptosis induction in MGC-803 cells. This was confirmed through flow cytometric analysis and Western blotting techniques that highlighted reduced dyskerin expression .

Case Study 2: Anticonvulsant Activity

In a comparative study of various pyrimidine derivatives, one compound showed a remarkable ability to prevent seizure episodes in animal models, achieving a protective effect comparable to established anticonvulsants .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Optimization : Begin with small-scale reactions to identify critical intermediates. For example, analogs with pyrimidine-thioether linkages (e.g., 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives) often require sequential coupling and cyclization steps, as seen in multi-step syntheses with 2–5% overall yields .
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, Polish Journal of Chemical Technology highlights DoE for minimizing trial-and-error in reaction optimization, such as adjusting methoxy group positioning to avoid steric hindrance .
  • Yield Data from Analogous Syntheses :
Reaction StepYield (%)Key ConditionReference
Thioether Coupling60–83%DMSO, 80°C
Acetamide Formation70–96%DMF, room temperature

Q. What spectroscopic and crystallographic methods are most reliable for structural elucidation?

Methodological Answer:

  • ¹H NMR Analysis : Assign peaks using deuterated DMSO (δ 10.08 ppm for NHCO; δ 2.21 ppm for CH3 in pyrimidine rings) . Multiplicity patterns (e.g., singlet for CH-5 at δ 5.98 ppm) help confirm substitution positions.
  • X-ray Crystallography : Resolve ambiguous stereochemistry. For example, Acta Crystallographica Section E reports bond angles and torsion angles for pyrimidine-thione derivatives, critical for validating 3D conformations .
  • HRMS Validation : Confirm molecular ions (e.g., [M+H]+ at m/z 394.382) with <2 ppm error .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Silico Screening : Use molecular docking to predict binding affinity to targets like kinases or GPCRs, leveraging pyrimidine-acetamide scaffolds’ known interactions .
  • In Vitro Assays : Test against cell lines (e.g., cancer models) using IC50 protocols. For analogs, bioactivity often correlates with substituents like trifluoromethyl groups enhancing lipophilicity .

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in derivative synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model transition states for sulfanyl-methyl substitutions. ICReDD’s reaction path search methods integrate DFT with experimental feedback to prioritize viable pathways .
  • Machine Learning : Train models on existing pyrimidine-acetamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel substitutions .

Q. How should researchers address contradictory data in biological assays (e.g., divergent IC50 values)?

Methodological Answer:

  • Statistical Meta-Analysis : Pool data from replicate experiments using ANOVA or t-tests to identify outliers. Polish Journal of Chemical Technology emphasizes reproducibility checks via DoE .
  • Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target engagement independently of cell-based assays .

Q. What strategies enhance metabolic stability without compromising target affinity?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., methyl groups on pyrimidine rings) to slow hepatic clearance .
  • Prodrug Design : Modify the 4-oxopyridin moiety to a masked phosphate ester, improving solubility and delaying hydrolysis in vivo .

Methodological Notes

  • Key Citations : Prioritized journals like Acta Crystallographica, Polish Journal of Chemical Technology, and synthetic methodologies from peer-reviewed syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.